molecular formula C13H17N3O B4244110 N-[1-(1-propylbenzimidazol-2-yl)ethyl]formamide

N-[1-(1-propylbenzimidazol-2-yl)ethyl]formamide

Cat. No.: B4244110
M. Wt: 231.29 g/mol
InChI Key: NNVZFWVSAJOUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-propylbenzimidazol-2-yl)ethyl]formamide: is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The structure of this compound includes a benzimidazole ring substituted with a propyl group and an ethyl formamide group, making it a unique compound with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1-propylbenzimidazol-2-yl)ethyl]formamide typically involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by the introduction of the propyl and ethyl formamide groups. The reaction conditions often include:

Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are also explored to enhance the efficiency and sustainability of the production process .

Mechanism of Action

The mechanism of action of N-[1-(1-propylbenzimidazol-2-yl)ethyl]formamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-[1-(1-propylbenzimidazol-2-yl)ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-3-8-16-12-7-5-4-6-11(12)15-13(16)10(2)14-9-17/h4-7,9-10H,3,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVZFWVSAJOUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(C)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1-propylbenzimidazol-2-yl)ethyl]formamide
Reactant of Route 2
Reactant of Route 2
N-[1-(1-propylbenzimidazol-2-yl)ethyl]formamide
Reactant of Route 3
Reactant of Route 3
N-[1-(1-propylbenzimidazol-2-yl)ethyl]formamide
Reactant of Route 4
N-[1-(1-propylbenzimidazol-2-yl)ethyl]formamide
Reactant of Route 5
N-[1-(1-propylbenzimidazol-2-yl)ethyl]formamide
Reactant of Route 6
N-[1-(1-propylbenzimidazol-2-yl)ethyl]formamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.